molecular formula C18H24N4O2 B2581026 1-(3,4-Dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea CAS No. 1396859-89-4

1-(3,4-Dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea

Cat. No.: B2581026
CAS No.: 1396859-89-4
M. Wt: 328.416
InChI Key: NOXIAOPHYJFQFP-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea is a urea derivative characterized by two distinct structural motifs: a 3,4-dimethylphenyl group and a cyclohexyl-substituted 3-methyl-1,2,4-oxadiazole moiety. The compound’s molecular formula is C₁₈H₂₅N₄O₂, with a calculated molecular weight of 329.42 g/mol. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrophobic and polar interactions.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-12-7-8-15(11-13(12)2)20-17(23)21-18(9-5-4-6-10-18)16-19-14(3)22-24-16/h7-8,11H,4-6,9-10H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXIAOPHYJFQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

C17H22N4O2\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}_{2}

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a variety of biological activities, including anticancer and antiparasitic effects. The oxadiazole group is known for its ability to interact with various biological targets, potentially leading to apoptosis in cancer cells and inhibition of tumor growth .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Description
Anticancer Induces apoptosis in various cancer cell lines through p53 pathway activation.
Antiparasitic Exhibits activity against certain parasites; further studies are required.
Cytotoxicity Shows dose-dependent cytotoxic effects on human cancer cell lines.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of 1,2,4-oxadiazole exhibited significant cytotoxicity against human leukemia cell lines (CEM-13 and U-937) with IC50 values in the sub-micromolar range. The mechanism involved the activation of apoptotic pathways via caspase activation and p53 expression modulation .
  • Molecular Docking Studies : Molecular docking studies have shown strong hydrophobic interactions between the aromatic rings of oxadiazole derivatives and amino acid residues in target proteins. This suggests that structural modifications could enhance binding affinity and biological potency .
  • In Vivo Studies : Preliminary in vivo studies indicated that compounds similar to this compound demonstrated reduced tumor growth in xenograft models compared to controls. These findings support further investigation into its therapeutic applications .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes are contextualized below through comparisons with analogous urea derivatives and oxadiazole-containing molecules.

Structural Analogues from Urea Derivatives

Key analogues include phenylurea derivatives documented in Molecules (2013) and Santa Cruz Chemical listings ():

Compound Name Substituent 1 Substituent 2 Molecular Weight (g/mol) Yield (%) Key Features
Target Compound 3,4-Dimethylphenyl Cyclohexyl-3-methyl-1,2,4-oxadiazole 329.42 N/A Balanced hydrophobicity, oxadiazole stability
1-(4-Cyanophenyl)-3-(3,4-dimethylphenyl)urea (6n) 4-Cyanophenyl 3,4-Dimethylphenyl 266.1 ([M+H]⁺) 82.4 High yield, polar cyano group
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-[2-(trifluoromethyl)phenyl]urea (sc-494809) 2-(Trifluoromethyl)phenyl Cyclohexyl-3-methyl-1,2,4-oxadiazole ~365.40* N/A Electron-withdrawing CF₃ group
1-(4-Cyanophenyl)-3-(3-chloro-4-(trifluoromethyl)phenyl)urea (6o) 4-Cyanophenyl 3-Chloro-4-(trifluoromethyl)phenyl 340.0 ([M+H]⁺) 83.5 Halogen and CF₃ for enhanced binding

Notes:

  • The target compound’s cyclohexyl-oxadiazole group distinguishes it from simpler phenylurea derivatives like 6n , which lack heterocyclic motifs.
  • Yields for phenylureas (e.g., 82–83% for 6n , 6o ) suggest efficient synthetic routes for such compounds , though data for the target compound’s synthesis remain unspecified.

Oxadiazole-Containing Analogues

Oxadiazole rings are critical for stability and bioactivity. Comparisons include:

  • 1-[(3R)-5-Cyclohexyl-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-{3-[methyl(2H-tetrazol-5-yl)amino]phenyl}urea : A benzodiazepine-urea hybrid with a tetrazole group, highlighting the diversity of urea derivatives in drug discovery.

Pharmacological and Physicochemical Properties

Solubility and Stability

  • Oxadiazole rings generally enhance metabolic stability versus amide or ester linkages .

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